2-[(3-Chloropyrazin-2-yl)amino]-2-phenylethan-1-ol
Overview
Description
2-[(3-Chloropyrazin-2-yl)amino]-2-phenylethan-1-ol is an organic compound that features a pyrazine ring substituted with a chlorine atom and an amino group, attached to a phenylethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chloropyrazin-2-yl)amino]-2-phenylethan-1-ol typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors, such as 2,3-dichloropyrazine.
Substitution Reaction: The chlorine atom on the pyrazine ring is substituted with an amino group using reagents like ammonia or amines under suitable conditions.
Coupling with Phenylethanol: The amino-substituted pyrazine is then coupled with phenylethanol through a nucleophilic substitution reaction, often facilitated by catalysts or under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chloropyrazin-2-yl)amino]-2-phenylethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles, such as thiols or alkoxides.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Ammonia, amines, thiols, alkoxides.
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxyl group.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Replacement of the chlorine atom with various nucleophiles.
Scientific Research Applications
2-[(3-Chloropyrazin-2-yl)amino]-2-phenylethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting pyrazine-containing drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(3-Chloropyrazin-2-yl)amino]-2-phenylethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine ring can participate in hydrogen bonding and π-π interactions, facilitating binding to active sites. The phenylethanol moiety may enhance lipophilicity, aiding in membrane permeability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-chloropyrazine: Shares the pyrazine core but lacks the phenylethanol moiety.
3-Chloropyrazin-2-ylamine: Similar structure but without the phenylethanol group.
2-Phenylethanol: Contains the phenylethanol moiety but lacks the pyrazine ring.
Uniqueness
2-[(3-Chloropyrazin-2-yl)amino]-2-phenylethan-1-ol is unique due to the combination of the pyrazine ring and phenylethanol moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-[(3-chloropyrazin-2-yl)amino]-2-phenylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-11-12(15-7-6-14-11)16-10(8-17)9-4-2-1-3-5-9/h1-7,10,17H,8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKKCJOILAIKPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC2=NC=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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